molecular formula C9H8BrFO3 B8441007 4-Bromo-2-fluoro-5-methoxymethoxy-benzaldehyde CAS No. 943750-20-7

4-Bromo-2-fluoro-5-methoxymethoxy-benzaldehyde

Cat. No. B8441007
CAS RN: 943750-20-7
M. Wt: 263.06 g/mol
InChI Key: YIFNNXPFVZMYQJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methoxymethoxy-benzaldehyde is a useful research compound. Its molecular formula is C9H8BrFO3 and its molecular weight is 263.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-fluoro-5-methoxymethoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-methoxymethoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

943750-20-7

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

4-bromo-2-fluoro-5-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H8BrFO3/c1-13-5-14-9-2-6(4-12)8(11)3-7(9)10/h2-4H,5H2,1H3

InChI Key

YIFNNXPFVZMYQJ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C(=C1)C=O)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-2-fluoro-5-hydroxy-benzaldehyde (750 mg, 3.41 mmol) and MOMCl (545 mg, 6.82 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) and cooled to 0° C. NaH (160 mg, 60% suspension in mineral oil, 4 mmol) is then added. The resulting mixture is allowed to stir at room temperature for 1 h. Ether is then added and washed with H2O (3×20 mL) and brine. After dried over Na2SO4, the ether is removed and the residue is purified through chromatography to afford the desired MOM ether (700 mg, 78%).
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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